![molecular formula C8H9BBrNO3 B6303871 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid; 95% CAS No. 2121515-18-0](/img/structure/B6303871.png)
5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid; 95%
Overview
Description
“5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 2121515-18-0 . It has a molecular weight of 257.88 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.88 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Optical Modulation and Saccharide Recognition
5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid and related phenylboronic acids have been explored for their ability to modulate the optical properties of nanomaterials, such as single-walled carbon nanotubes (SWNT), in response to saccharide binding. This application is significant for developing sensors that can detect specific sugars with high selectivity, demonstrating a clear relationship between the boronic acid structure and the photoluminescence quantum yield of SWNT. Such materials can selectively recognize saccharides like arabinose, ribose, and xylose, showcasing potential for biosensing applications (Mu et al., 2012).
Catalytic Activity in Organic Synthesis
Phenylboronic acids, including derivatives like 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid, have been utilized as catalysts or key intermediates in various organic synthesis reactions, such as the Suzuki cross-coupling. This application highlights their role in facilitating the formation of carbon-carbon bonds, thereby contributing to the synthesis of complex organic molecules. Notably, they have been used to synthesize heterocyclic compounds and functionalized organic materials with potential pharmacological applications, demonstrating their versatility and utility in medicinal chemistry and material science (Kozlov et al., 2008).
Targeted Drug Delivery
The functionalization of polymeric materials with phenylboronic acids, including 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid derivatives, has been explored for targeted drug delivery applications. These functionalized materials can form stable micelles that recognize specific cells, such as HepG2 liver cancer cells, promoting the targeted delivery and uptake of therapeutic agents. This approach has the potential to enhance the efficacy and specificity of treatments for various diseases, making it a promising area of research in biomedical engineering and nanotechnology (Zhang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
[3-bromo-5-(methylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDDEMWGXPFMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191728 | |
Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid | |
CAS RN |
2121515-18-0 | |
Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.